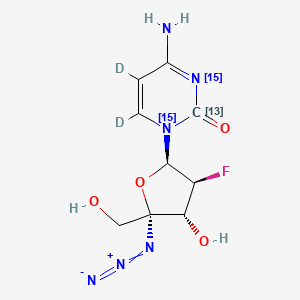
Azvudine-13C,15N2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azvudine-13C,15N2,d2 is a labeled analog of Azvudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Azvudine. The isotopic labeling with carbon-13, nitrogen-15, and deuterium allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azvudine-13C,15N2,d2 involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process typically starts with the synthesis of labeled cytidine derivatives, which are then fluorinated and azidated to form the final compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azvudine-13C,15N2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the azido group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that retain the isotopic labels, allowing for detailed metabolic studies.
Scientific Research Applications
Azvudine-13C,15N2,d2 is extensively used in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of nucleoside analogs.
Biology: To investigate the metabolic fate and distribution of Azvudine in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Azvudine in the treatment of viral infections.
Industry: In the development and quality control of antiviral drugs.
Mechanism of Action
Azvudine-13C,15N2,d2, like Azvudine, acts as a nucleoside reverse transcriptase inhibitor. It incorporates into the viral DNA during replication, leading to chain termination. The isotopic labels do not alter the mechanism of action but allow for precise tracking of the compound in biological systems. The primary molecular targets include the reverse transcriptase enzyme and viral RNA-dependent RNA polymerase.
Comparison with Similar Compounds
Remdesivir: Another nucleoside analog used for antiviral treatment.
Sofosbuvir: Used in the treatment of hepatitis C.
Tenofovir: Used in the treatment of HIV.
Uniqueness: Azvudine-13C,15N2,d2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike other nucleoside analogs, the labeled version provides insights into the precise distribution and metabolism of the compound in vivo.
Properties
Molecular Formula |
C9H11FN6O4 |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dideuterio(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1/i1D,2D,8+1,13+1,16+1 |
InChI Key |
KTOLOIKYVCHRJW-AITTUAMVSA-N |
Isomeric SMILES |
[2H]C1=C([15N]([13C](=O)[15N]=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F)[2H] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
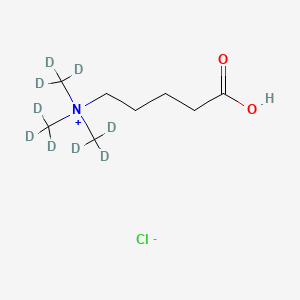
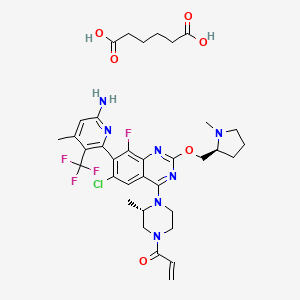
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
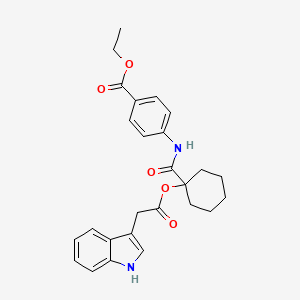

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
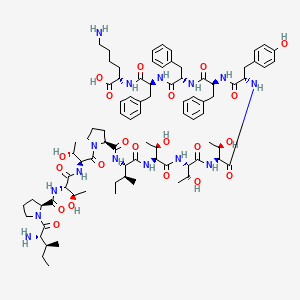
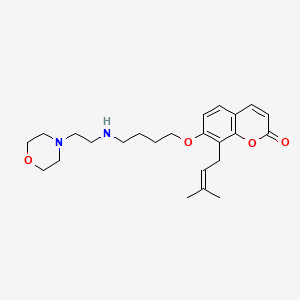
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
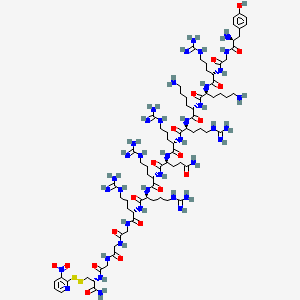
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
